![molecular formula C18H20N4O B2439272 2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile CAS No. 2379988-19-7](/img/structure/B2439272.png)
2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as MPP and has been found to have a variety of interesting properties that make it a valuable tool for researchers in a wide range of fields.
作用机制
The mechanism of action of MPP involves its binding to the dopamine D3 receptor, which is a G protein-coupled receptor that is involved in a variety of physiological processes. MPP has been found to be a competitive antagonist of this receptor, which means that it competes with dopamine for binding to the receptor and prevents its activation.
Biochemical and Physiological Effects:
MPP has been found to have a variety of biochemical and physiological effects, including the inhibition of dopamine-mediated signaling pathways. This can lead to a variety of effects, including changes in locomotor activity, reward processing, and other behaviors that are mediated by the dopamine system.
实验室实验的优点和局限性
One of the main advantages of using MPP in lab experiments is that it is a highly selective antagonist of the dopamine D3 receptor, which means that it can be used to study the role of this receptor in various physiological processes without affecting other receptors or signaling pathways. However, one limitation of using MPP is that it is not very soluble in water, which can make it difficult to use in certain experimental settings.
未来方向
There are many potential future directions for research involving MPP, including the development of new drugs that target the dopamine D3 receptor, the use of MPP as a tool for studying the role of this receptor in various physiological processes, and the development of new methods for synthesizing and using MPP in experimental settings. Additionally, further research is needed to fully understand the biochemical and physiological effects of MPP and its potential applications in various fields of scientific research.
合成方法
The synthesis of MPP involves several steps, including the reaction of 2-methylpyridine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-(aminomethyl)piperidine to form the intermediate 2-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carboxylic acid. The final step involves the conversion of the acid to the corresponding nitrile using a dehydration agent such as phosphorus pentoxide.
科学研究应用
MPP has been studied for its potential use in a variety of scientific research applications, including neuroscience, drug discovery, and medicinal chemistry. In particular, MPP has been found to be a potent and selective antagonist of the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes.
属性
IUPAC Name |
2-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-14-10-17(6-8-20-14)23-13-15-4-3-9-22(12-15)18-16(11-19)5-2-7-21-18/h2,5-8,10,15H,3-4,9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDOKTVICXGNSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCCN(C2)C3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-fluoro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B2439189.png)

![2-methyl-5-oxo-N-(1-phenylethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2439193.png)
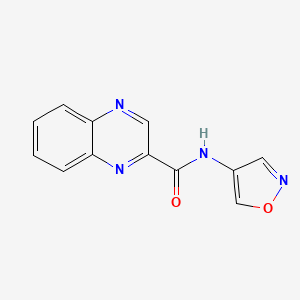
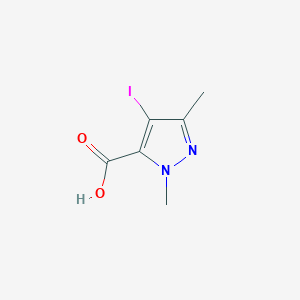
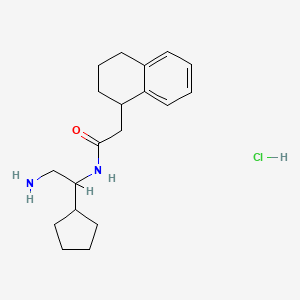
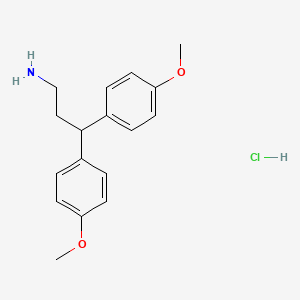
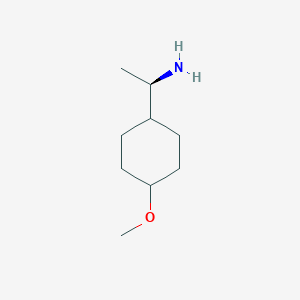

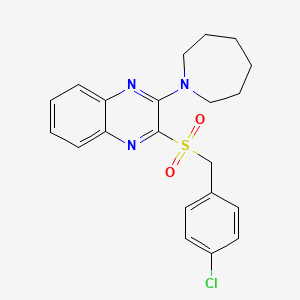
![{1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethyl}(methyl)amine hydrochloride](/img/structure/B2439208.png)
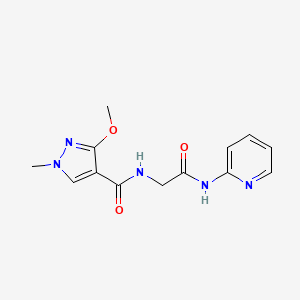

![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)cyclohexanecarboxamide](/img/structure/B2439212.png)